4-Fluoro-2-iodo-5-nitrobenzoic acid
Overview
Description
4-Fluoro-2-iodo-5-nitrobenzoic acid (FIBA) is a synthetic, organic compound which has a variety of applications in scientific research and laboratory experiments. FIBA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology. It is a highly reactive compound and has been used in a variety of experiments to study the effects of various compounds on biological systems. FIBA has also been used to study the mechanism of action of drugs and to understand the biochemical and physiological effects of drugs.
Scientific Research Applications
- Co-crystals of caffeine with substituted nitroanilines and nitrobenzoic acids
- Scientific Field : Crystal Engineering and Crystallography in the Pharmaceutical Industry .
- Application Summary : 4-Fluoro-2-iodo-5-nitrobenzoic acid has been used in the synthesis of new caffeine co-crystals . These co-crystals have been synthesized with some halogenated nitroanilines and two nitrobenzoic acids .
- Methods of Application : The co-crystals were characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
- Results or Outcomes : The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed researchers to establish a structure–mechanical property relationship by using a simple mechanical deformation (qualitative) method .
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Synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline
- Scientific Field : Organic Chemistry .
- Application Summary : 2-iodo-5-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, is used in the synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
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Reactions of Substituted Pyridines with the Salicyl Phosphate Dianion
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Fluoro-2-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
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Synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline
- Scientific Field : Organic Chemistry .
- Application Summary : 2-iodo-5-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, is used in the synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
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Reactions of Substituted Pyridines with the Salicyl Phosphate Dianion
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Fluoro-2-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
properties
IUPAC Name |
4-fluoro-2-iodo-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGDXKNZKMKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodo-5-nitrobenzoic acid | |
CAS RN |
1153279-68-5 | |
Record name | 4-fluoro-2-iodo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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